3-butyl-5-(5-chloro-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-butyl-5-(5-chloro-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0382922 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives like 3-butyl-5-(5-chloro-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves direct acylation and Knoevenagel condensation reactions, highlighting the compound's role in the development of novel chemical entities. These derivatives have been structurally characterized using elemental analysis, IR, ^1H NMR, MS spectroscopy, and in some cases, single-crystal X-ray diffraction data to confirm their structures, indicating their broad spectrum of biological activities (Popov-Pergal et al., 2010).
Biological Activities
Antimicrobial and Antifungal Activities
A range of 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized from 5-arylidenethiazolidine-2,4-dione and α-halo-ketones, showing inhibitory activities against pathogenic strains of Gram-positive and Gram-negative bacteria and the fungal strain Candida albicans. Some derivatives exhibited superior inhibitory activities compared to reference drugs against specific bacterial strains, highlighting their potential as antimicrobial agents (Stana et al., 2014).
Antidiabetic and Hypolipidemic Activities
The structural versatility of thiazolidine-2,4-diones allows for the synthesis of compounds with notable antidiabetic and hypolipidemic activities. Over 100 derivatives have been prepared and evaluated in genetically obese and diabetic mice, with some compounds showing substantial activity. The studies suggest the importance of the 5-(4-oxybenzyl) moiety for significant biological activity, offering insights into the structure-activity relationship of these compounds (Sohda et al., 1982).
Aldose Reductase Inhibitory Activity
Investigations into aldose reductase (AR) inhibitors have identified 5-(arylidene)thiazolidine-2,4-diones as potent inhibitors, with specific compounds exerting uncompetitive inhibition and demonstrating safety and favorable pharmacokinetic features for managing diabetic complications. These findings underscore the therapeutic potential of these derivatives in diabetes management (Sever et al., 2021).
Antitubercular Activity
Derivatives of this compound have been evaluated for antitubercular activity, demonstrating significant in vitro activities against Mycobacterium tuberculosis and non-toxicity up to certain concentrations. The study of these compounds against mycobacterial enzymes sheds light on their mechanism of action, presenting a promising avenue for antitubercular drug development (Samala et al., 2014).
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-3-6-16-13(18)12(20-14(16)19)8-9-7-10(15)4-5-11(9)17/h4-5,7-8,17H,2-3,6H2,1H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQQSRZMCSCHB-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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